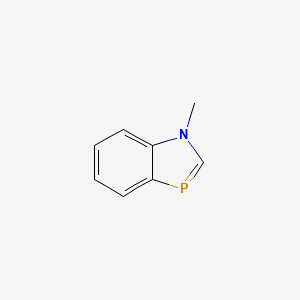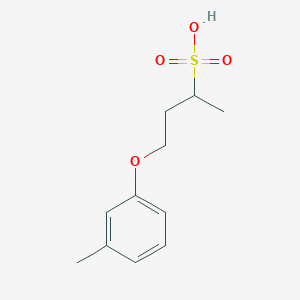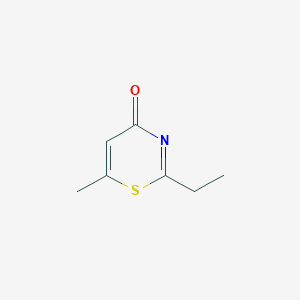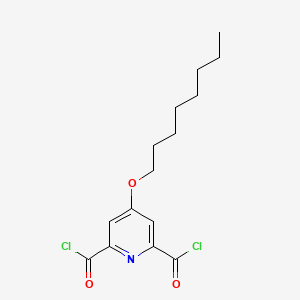![molecular formula C10H13ClO2 B14417524 Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate CAS No. 82979-40-6](/img/structure/B14417524.png)
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate is an organic compound with the molecular formula C10H13ClO2. This compound is part of the bicyclo[4.1.0]heptene family, which is known for its unique structural properties and reactivity. The bicyclo[4.1.0]heptene scaffold is a versatile platform in organic synthesis due to its ability to undergo various transformations, including ring-opening reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. Typically, platinum (II) or gold (I) catalysts are used for this process . The reaction conditions often involve mild temperatures and the presence of a coordinating solvent to facilitate the cycloisomerization.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, leading to the opening of the cyclopropyl ring.
Thermal Reactions: Heating the compound can induce ring-opening and rearrangement reactions.
Catalyzed Reactions: Rhodium-catalyzed reactions can proceed with or without the opening of the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as catalysts like rhodium complexes. The reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include a variety of ring-opened and rearranged compounds, such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .
Scientific Research Applications
Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate involves the interaction of its reactive sites with various molecular targets. The cyclopropyl ring strain provides a thermodynamic driving force for reactions, while the double bond within the skeleton offers a kinetic opportunity for initiating ring-opening reactions via coordination to metal species . These interactions can lead to the formation of new bonds and the rearrangement of the molecular structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate include:
Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure but differ in the arrangement of the carbon atoms and the presence of functional groups.
Bicyclo[3.2.2]nonadienes: These compounds have a different ring system but exhibit similar reactivity patterns.
Uniqueness
The uniqueness of Methyl (bicyclo[410]heptan-7-ylidene)(chloro)acetate lies in its specific structural features, such as the presence of a chloroacetate group and the bicyclo[410]heptene scaffold
Properties
CAS No. |
82979-40-6 |
|---|---|
Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
methyl 2-(7-bicyclo[4.1.0]heptanylidene)-2-chloroacetate |
InChI |
InChI=1S/C10H13ClO2/c1-13-10(12)9(11)8-6-4-2-3-5-7(6)8/h6-7H,2-5H2,1H3 |
InChI Key |
QRZUUWHWPOUKBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1C2C1CCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



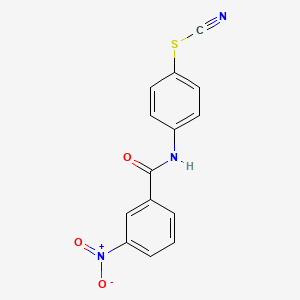
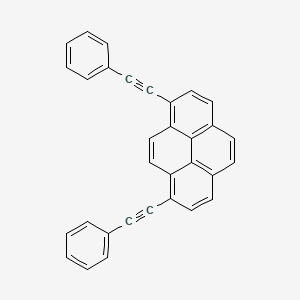
![2-{1-[(4-Methylphenyl)sulfanyl]propan-2-ylidene}hydrazine-1-carboxamide](/img/structure/B14417487.png)
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
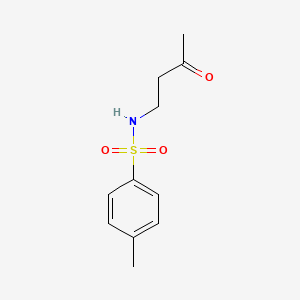
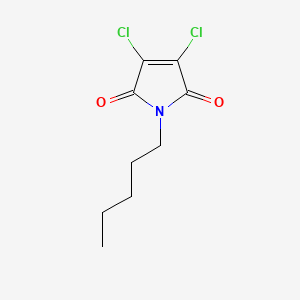
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
